An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3
An In-Depth Technical Guide to 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3. As a deuterated isotopologue, this compound holds significant potential in various research and development applications, particularly as an internal standard for quantitative analysis and in pharmacokinetic studies. This document elucidates the compound's structure, predicted physicochemical properties, and discusses prospective synthetic and analytical methodologies. A critical clarification regarding its erroneous association with γ-Tocotrienol by some commercial suppliers is also addressed. The insights presented herein are grounded in fundamental chemical principles and data from its non-deuterated analogue, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical science.
Introduction and Correct Compound Identification
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a stable isotope-labeled version of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea. The deuterium atoms are specifically incorporated into the N-methyl group. It is imperative to clarify a prevalent misconception in some commercial listings which incorrectly identify this compound as a deuterated form of γ-Tocotrienol, a type of vitamin E.[1][2][3] The chemical structure, confirmed by the CAS registry for its non-deuterated counterpart (CAS 457614-34-5), is fundamentally different from that of γ-Tocotrienol.[4]
The primary utility of deuterium-labeled compounds lies in their application as internal standards for mass spectrometry-based quantification (LC-MS, GC-MS) and as tracers in metabolic studies.[1] The incorporation of deuterium imparts a higher mass without significantly altering the chemical properties, making it an ideal tool for distinguishing the analyte from its endogenous or unlabeled counterpart.
Chemical and Physical Properties
Molecular Structure and Weight
The core structure consists of a urea backbone substituted with a methyl group on one nitrogen and a (tetrahydrofuran-3-yl)methyl group on the other. The defining feature of the -d3 isotopologue is the replacement of the three protons of the N-methyl group with deuterium atoms.
| Property | Value (Non-deuterated) | Value (Deuterated, -d3) | Data Source |
| Molecular Formula | C₇H₁₄N₂O₂ | C₇H₁₁D₃N₂O₂ | PubChem[4] / Calculated |
| Molecular Weight | 158.20 g/mol | 161.22 g/mol | PubChem[4] / Calculated |
| CAS Number | 457614-34-5 | Not assigned | PubChem[4] |
Predicted Physicochemical Properties
The following properties are predicted for the non-deuterated compound and are expected to be very similar for the deuterated version.
| Property | Predicted Value | Data Source |
| Boiling Point | 347.2 ± 15.0 °C | ChemicalBook[5] |
| Density | 1.064 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa | 14.45 ± 0.46 | ChemicalBook[5] |
| LogP | -0.4 | PubChem[4] |
| Appearance | White to Off-White Solid | ChemicalBook[5] |
Solubility: Based on its structure, which contains both polar (urea, ether) and non-polar (alkyl) moieties, the compound is predicted to be sparingly soluble in chloroform and DMSO.[5] Its solubility in aqueous solutions is likely to be moderate, influenced by the hydrogen bonding capabilities of the urea and ether groups.
Synthesis and Deuterium Labeling
A specific, documented synthesis for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is not publicly available. However, a plausible synthetic route can be devised based on established methods for urea synthesis.
General Synthesis of the Urea Backbone
The formation of the urea linkage can be achieved through several well-established chemical reactions. A common and efficient method involves the reaction of an amine with an isocyanate.
Figure 1: General synthetic scheme for 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3.
Experimental Protocol Outline:
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Reactant Preparation: (Tetrahydrofuran-3-yl)methanamine would be dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Reaction: Methyl-d3 isocyanate would be added dropwise to the solution of the amine, likely at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove any unreacted starting materials and byproducts. This could involve quenching the reaction, extraction, and subsequent purification of the product, likely by column chromatography or recrystallization.
Introduction of the Deuterium Label
The key to synthesizing the -d3 isotopologue is the use of a deuterated starting material. In the proposed synthetic route, this would be methyl-d3 isocyanate (CD₃NCO). This reagent can be prepared from commercially available deuterated precursors, such as methyl-d3-amine.
Chemical Stability and Storage
The stability of urea derivatives is influenced by factors such as pH, temperature, and the presence of moisture.
-
pH: Urea compounds are generally most stable in a neutral to slightly acidic pH range (pH 4-8). In strongly acidic or basic conditions, they can be susceptible to hydrolysis, breaking down into their constituent amines and carbon dioxide (or isocyanate).
-
Temperature: Elevated temperatures can accelerate the degradation of ureas. For long-term storage, refrigeration is recommended.
-
Moisture: Due to the hygroscopic nature of many ureas and their susceptibility to hydrolysis, it is crucial to store the compound in a tightly sealed container in a dry environment.
For optimal stability, 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 should be stored in a cool, dry place, protected from light and moisture.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be employed to confirm the identity, purity, and isotopic enrichment of the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.
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Expected Molecular Ion Peak: For the deuterated compound, the molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry would be expected at m/z 162.2.
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Isotopic Purity Assessment: High-resolution mass spectrometry can be used to determine the isotopic purity by comparing the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
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¹H NMR: In the proton NMR spectrum, the characteristic singlet of the N-methyl group in the non-deuterated compound would be absent or significantly reduced in intensity in the -d3 analogue. The remaining protons on the tetrahydrofuran ring and the methylene bridge would show characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium (a spin-1 nucleus). The chemical shift of this carbon would be slightly different from its protonated counterpart due to the isotopic effect.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the CD₃ group, confirming the location of the deuterium label.
Chromatographic Analysis (HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound.
Figure 2: A typical analytical workflow for the characterization of the title compound.
HPLC Method Development Considerations:
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Column: A reverse-phase C18 column is generally suitable for the analysis of moderately polar compounds like this urea derivative.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely provide good peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be appropriate for the urea chromophore.
Applications in Research and Development
The primary application of 1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is as an internal standard in quantitative bioanalytical methods. When analyzing samples from preclinical or clinical studies, the addition of a known amount of the deuterated standard allows for accurate quantification of the non-deuterated parent compound, correcting for variations in sample preparation and instrument response.
Furthermore, the strategic placement of deuterium on the methyl group can be used to study the metabolic fate of the molecule. The carbon-deuterium bond is stronger than the carbon-proton bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond, such as N-demethylation by cytochrome P450 enzymes.
Conclusion
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea-d3 is a valuable tool for researchers in drug discovery and development. While specific experimental data for this compound is limited, a thorough understanding of its chemical properties can be derived from the principles of organic chemistry and data from its non-deuterated analogue. This guide provides a foundational understanding of its structure, predicted properties, potential synthesis, and analytical characterization, enabling scientists to effectively utilize this compound in their research endeavors. It is crucial for users to verify the identity of commercially sourced material, as it has been found to be misidentified in some instances.
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